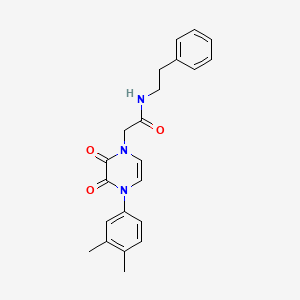
2-(4-(3,4-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide
描述
The compound 2-(4-(3,4-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide features a pyrazin-dione core substituted with a 3,4-dimethylphenyl group at the 4-position and an acetamide side chain linked to a phenethyl group.
属性
IUPAC Name |
2-[4-(3,4-dimethylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-8-9-19(14-17(16)2)25-13-12-24(21(27)22(25)28)15-20(26)23-11-10-18-6-4-3-5-7-18/h3-9,12-14H,10-11,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCDPHYVADGTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NCCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-(3,4-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide is a synthetic derivative that has garnered interest for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a complex structure that includes a phenyl group and a pyrazine ring. The presence of the dimethylphenyl group and the dioxo functionality suggests potential interactions with various biological targets.
Anticonvulsant Properties
Recent studies indicate that similar compounds exhibit anticonvulsant activity. For instance, phenylglycinamide derivatives have shown robust in vivo antiseizure activity in various models, such as the maximal electroshock (MES) test and the 6 Hz seizure model. These compounds demonstrated effective ED50 values indicating their potency in seizure control .
The proposed mechanisms for related compounds include:
- TRPV1 Antagonism : Many derivatives target the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain signaling and seizure activity.
- Ion Channel Modulation : Compounds have been shown to inhibit calcium currents and fast sodium currents, contributing to their anticonvulsant effects .
Study on Hybrid Molecules
A focused combinatorial chemistry approach led to the synthesis of hybrid molecules that integrate structural fragments from known TRPV1 antagonists. These hybrids demonstrated significant antiseizure properties alongside favorable safety profiles in animal models. For example, compounds derived from similar scaffolds exhibited effective modulation of ion channels implicated in seizure disorders .
In Vitro Studies
In vitro binding assays revealed that certain derivatives could effectively bind to TRPV1 channels while also exhibiting low neurotoxicity and high metabolic stability. Such properties are critical for developing new therapeutic agents aimed at neurological disorders .
ADME-Tox Profile
The Absorption, Distribution, Metabolism, Excretion (ADME) and toxicity (Tox) profiles are essential for assessing the viability of new drug candidates. Preliminary assessments indicate that compounds related to this compound possess:
- High metabolic stability
- Minimal impact on cytochrome P450 enzymes , reducing potential drug-drug interactions
- No significant neurotoxicity , making them promising candidates for further development .
Summary of Findings
The biological activity of this compound is supported by its potential anticonvulsant properties and favorable pharmacokinetic profile. The compound's interaction with TRPV1 channels and modulation of ion currents suggest a multimodal mechanism of action that warrants further investigation.
Data Table: Key Biological Activities
| Activity Type | Compound Type | ED50 Values (mg/kg) | Notes |
|---|---|---|---|
| Anticonvulsant | Phenylglycinamide | MES: 89.7 | Effective in seizure models |
| 6 Hz (32 mA): 29.9 | Potent against induced seizures | ||
| 6 Hz (44 mA): 68.0 | Broad-spectrum activity | ||
| TRPV1 Antagonism | Hybrid Molecules | N/A | Multi-target mechanism |
相似化合物的比较
Structural Comparisons
Table 1: Structural Features of Analogs
Key Observations :
- The target compound shares a pyrazin-dione core with the analog in but differs in substituents (dimethylphenyl vs. fluorophenyl and phenethyl vs. dimethoxyphenyl).
Physicochemical Properties
Table 2: Physicochemical Parameters of Analogs
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


